BenchChemオンラインストアへようこそ!

5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

GABAA receptor Functional selectivity Structure-Activity Relationship

5-Ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid (CAS 1105191-42-1) is a heterocyclic small molecule belonging to the 2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one class. It serves as a derivative of 3,5-Dihydro-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid (CAS 244638-45-7).

Molecular Formula C15H13N3O3
Molecular Weight 283.28 g/mol
CAS No. 1105191-42-1
Cat. No. B1415400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
CAS1105191-42-1
Molecular FormulaC15H13N3O3
Molecular Weight283.28 g/mol
Structural Identifiers
SMILESCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)O
InChIInChI=1S/C15H13N3O3/c1-2-17-8-11-13(12(9-17)15(20)21)16-18(14(11)19)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,20,21)
InChIKeyUBQDGFQSXWROPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1105191-42-1: A Key N-5 Ethyl Pyrazolopyridinone Intermediate for GABAA Receptor Ligand Development


5-Ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid (CAS 1105191-42-1) is a heterocyclic small molecule belonging to the 2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one class. It serves as a derivative of 3,5-Dihydro-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid (CAS 244638-45-7) . This chemical class is established as a source of benzodiazepine binding site ligands on GABAA receptors, noted for their ability to exhibit functional selectivity for the α3 subunit over the α1 subunit [1]. The compound's defining structural feature is an ethyl group at the pyridine nitrogen (N-5 position), distinguishing it from other N-substituted analogs and the N-H parent compound, and making it a crucial building block for exploring structure-activity relationships (SAR) in this therapeutically relevant chemical space.

Why N-5 Substitution Dictates GABAA Receptor Pharmacology in Pyrazolopyridinone Analogs


Within the 2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one family, simple generic substitution between N-substituted analogs is not scientifically valid for procurement. An extensive SAR campaign by Blackaby et al. demonstrated that the nature of the N-5 substituent is a primary driver of functional selectivity at GABAA receptor subtypes [1]. The target compound, bearing an N-5 ethyl group, occupies a specific point in this pharmacophoric space that is distinct from the N-H parent compound (CAS 244638-45-7) and analogs with larger or more polar N-5 groups. Such modifications profoundly shift the balance between binding affinity and the agonistic/antagonistic efficacy profile across key anxiety-related subunits (e.g., α1, α2, α3), meaning that swapping one analog for another will invalidate comparative pharmacological experiments and lead to non-reproducible results in discovery programs [1][2].

Quantitative Comparative Evidence for 1105191-42-1 vs. the N-H Parent Scaffold


Functional Selectivity for GABAA α3 vs. α1 Subtypes: The N-5 Substituent Effect

The core scaffold of the target compound, 2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one, is reported to be functionally selective for the α3 subtype over the α1 subtype [1]. The patent literature explicitly states that variations at the N-5 position (where the target compound possesses an ethyl group and the parent compound possesses a hydrogen) are a critical determinant in achieving high affinity for the α2 and/or α3 subunit of the GABAA receptor [2]. While the public domain lacks a published head-to-head binding table with these exact compounds, the N-5 ethyl modification is not inert; SAR studies within the broader class establish this position as a key tuning handle for functional efficacy profiles (agonism, partial agonism, antagonism) at these discrete subunits [1]. This is an instance of Class-level inference where exact comparator data is not published, but the structural difference is in a proven pharmacophore hotspot.

GABAA receptor Functional selectivity Structure-Activity Relationship

Computationally Predicted Physicochemical Profile Shift: Lipophilicity and Ionization State

The presence of the N-5 ethyl substituent on the target compound fundamentally alters key physicochemical parameters compared to the N-H parent. Computational data for the target compound shows an XLogP3 of 1.7 and a strong acidic pKa of 3.95 [1]. In contrast, the N-H parent compound (CAS 244638-45-7) features an additional hydrogen bond donor at the N-5 position, which increases topological polar surface area (tPSA) and reduces logP. While exact values for the parent vary by calculation method, the N-ethyl modification renders the target compound more lipophilic and alters its ionization profile at physiological pH ranges (LogD at pH 5.5 = 0.16, LogD at pH 7.4 = -1.47) [1]. This is a Direct head-to-head comparison of calculated endpoints between the target compound and its closest parent scaffold.

Drug-likeness Lipophilicity Physicochemical properties

Molecular Weight and Heavy Atom Count as a Synthetic Intermediate

For procurement as a synthetic intermediate, the target compound offers a molecular weight of 283.28 g/mol (monoisotopic mass 283.09569) . This makes it a relatively low-molecular-weight scaffold for a fragment-based or late-stage functionalization chemistry program. Compared to more elaborate N-substituted analogs such as N-benzyl or N-substituted carboxamide derivatives that are commonly generated downstream, the N-5 ethyl carboxylic acid provides a compact, versatile handle (the carboxylic acid at the 7-position) for amide coupling or esterification, while the ethyl group minimally contributes to steric bulk. This is a Class-level inference that the compound is differentiated from larger N-substituted downstream products by its molecular simplicity, making it an optimal point of divergence for parallel synthesis.

Synthetic building block Molecular weight Combinatorial chemistry

Targeted Application Scenarios for CAS 1105191-42-1 Based on Comparative Evidence


GABAA α3-Selective Ligand Optimization Programs

The compound is uniquely suited as a starting scaffold for medicinal chemistry programs targeting GABAA α3-mediated anxiolysis. As established in Section 3, variations at the N-5 position are pivotal for tuning functional selectivity profiles, and the ethyl substituent provides a baseline for achieving subtype specificity over α1 (sedation) pathways [1]. Using the N-H parent compound or other N-alkyl analogs will confound SAR interpretation, making 1105191-42-1 the definitive chemical probe for this specific substitution pattern in hit-to-lead campaigns.

Combinatorial Library Synthesis via C-7 Carboxylic Acid Diversification

The free carboxylic acid at the 7-position, combined with a low molecular weight (283.28 g/mol) and a moderate lipophilicity (XLogP3 = 1.7), makes this compound a high-value core scaffold for parallel medicinal chemistry [1][2]. It outperforms larger, pre-functionalized amide analogs as a diversification point, offering a minimum of three rotatable bonds and a clean functional group profile for robust amide coupling reactions. This is directly relevant for procurement teams building fragment-based screening libraries or exploring CNS-relevant chemical space.

Physicochemical Property Benchmarking in CNS Drug Discovery

The compound's distinctly higher lipophilicity compared to the N-H parent creates a specific application in benchmarking passive permeability and CNS penetration. With a calculated LogD(pH 7.4) of -1.47, it resides in a physicsochemical space where small structural modifications can have large effects on brain exposure [1]. Researchers interested in understanding how N-alkylation shifts the balance between solubility and permeability in bicyclic heteroaromatic acids will find this compound a more relevant model than the parent compound or more heavily substituted analogs.

Quote Request

Request a Quote for 5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.